molecular formula C8H10N4 B7816351 5,7-dimethyl-4H-imidazo[4,5-b]pyridin-2-amine

5,7-dimethyl-4H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B7816351
M. Wt: 162.19 g/mol
InChI Key: ARWZSXPEMUKYIQ-UHFFFAOYSA-N
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Description

4-fluoro-2-methoxyphenylboronic acid . It has the molecular formula C7H8BFO3 and a molecular weight of 169.95 g/mol . This compound is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-fluoro-2-methoxyphenylboronic acid can be synthesized through various methods. One common method involves the reaction of 4-fluoro-2-methoxyphenyl magnesium bromide with trimethyl borate , followed by hydrolysis. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of 4-fluoro-2-methoxyphenylboronic acid often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-fluoro-2-methoxyphenylboronic acid has numerous applications in scientific research, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: Used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to form the final biaryl product .

Comparison with Similar Compounds

Uniqueness: 4-fluoro-2-methoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. These substituents can significantly influence the compound’s reactivity, solubility, and overall chemical behavior, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

5,7-dimethyl-4H-imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-4-3-5(2)10-7-6(4)11-8(9)12-7/h3H,1-2H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWZSXPEMUKYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NC(=N2)N)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=NC(=N2)N)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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